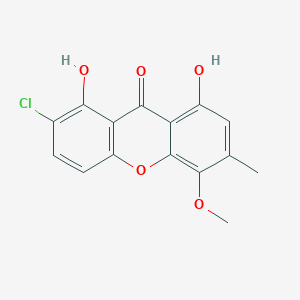
9H-Xanthen-9-one, 2-chloro-1,8-dihydroxy-5-methoxy-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Xanthen-9-one, 2-chloro-1,8-dihydroxy-5-methoxy-6-methyl- is a derivative of xanthone, an aromatic oxygenated heterocyclic molecule. Xanthones are known for their wide structural variety and numerous biological activities, making them valuable in the pharmaceutical field
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including 9H-Xanthen-9-one, 2-chloro-1,8-dihydroxy-5-methoxy-6-methyl-, can be achieved through various methods. One common approach involves the condensation of salicylic acid or its esters with phenol derivatives . Another method utilizes benzophenone intermediates . Additionally, the classical Grover, Shah, and Shah reaction, which involves heating polyphenols with salicylic acids in the presence of acetic anhydride, can be employed .
Industrial Production Methods
Industrial production of xanthone derivatives often involves the use of catalysts such as ytterbium, palladium, ruthenium, and copper . These catalysts facilitate various reactions, including Friedel–Crafts reactions, Ullmann-ether coupling, and metal-free oxidative coupling . Microwave heating has also been employed to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions
9H-Xanthen-9-one, 2-chloro-1,8-dihydroxy-5-methoxy-6-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one substituent with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, sodium borohydride, lithium aluminum hydride, and various halogenating agents . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
科学研究应用
9H-Xanthen-9-one, 2-chloro-1,8-dihydroxy-5-methoxy-6-methyl- has a wide range of scientific research applications:
作用机制
The mechanism of action of 9H-Xanthen-9-one, 2-chloro-1,8-dihydroxy-5-methoxy-6-methyl- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes . Additionally, its anti-cancer activity involves the induction of apoptosis and inhibition of cell proliferation .
相似化合物的比较
Similar Compounds
Similar compounds to 9H-Xanthen-9-one, 2-chloro-1,8-dihydroxy-5-methoxy-6-methyl- include:
Uniqueness
What sets 9H-Xanthen-9-one, 2-chloro-1,8-dihydroxy-5-methoxy-6-methyl- apart from similar compounds is its unique combination of substituents, which confer distinct chemical properties and biological activities. For example, the presence of the chloro and methoxy groups enhances its reactivity and potential therapeutic effects .
属性
CAS 编号 |
113734-84-2 |
|---|---|
分子式 |
C15H11ClO5 |
分子量 |
306.70 g/mol |
IUPAC 名称 |
2-chloro-1,8-dihydroxy-5-methoxy-6-methylxanthen-9-one |
InChI |
InChI=1S/C15H11ClO5/c1-6-5-8(17)10-13(19)11-9(4-3-7(16)12(11)18)21-15(10)14(6)20-2/h3-5,17-18H,1-2H3 |
InChI 键 |
CDKKJMKIQSUIMA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1OC)OC3=C(C2=O)C(=C(C=C3)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


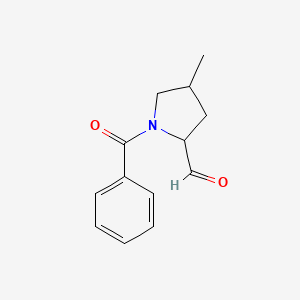
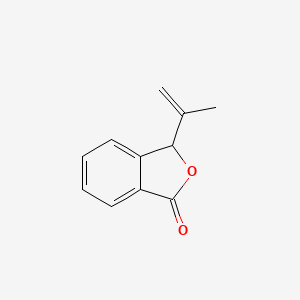
![2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]](/img/structure/B14295870.png)
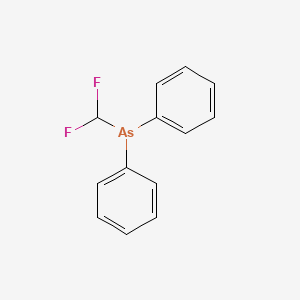
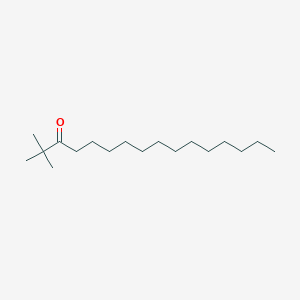
![Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-](/img/structure/B14295896.png)
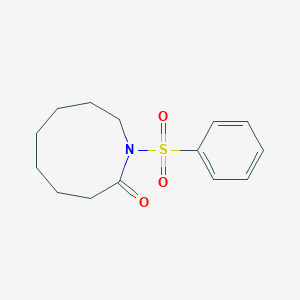
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)
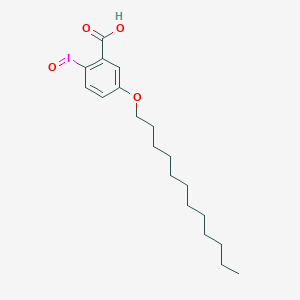


![1-(Prop-1-en-2-yl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododec-1-en-1-yl)oxy]benzene](/img/structure/B14295932.png)
![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)
![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)
